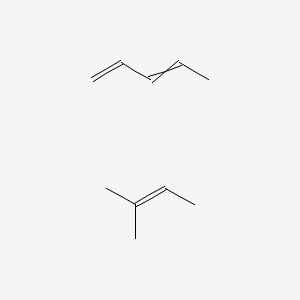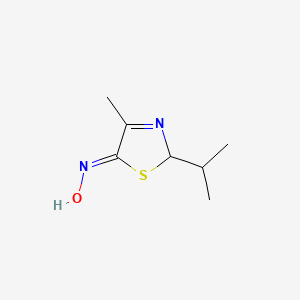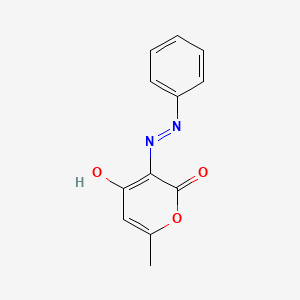
6-Methyl-3-(2-phenylhydrazinylidene)-2H-pyran-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3-(2-phenylhydrazinylidene)-2H-pyran-2,4(3H)-dione is a Schiff base compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyran ring, a phenylhydrazinylidene group, and a methyl group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(2-phenylhydrazinylidene)-2H-pyran-2,4(3H)-dione typically involves the reaction of dehydroacetic acid with phenylhydrazine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified using recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-Methyl-3-(2-phenylhydrazinylidene)-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylhydrazinylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the pyran ring.
Reduction: Reduced forms of the phenylhydrazinylidene group.
Substitution: Substituted derivatives with various functional groups attached to the phenylhydrazinylidene group.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an inhibitor of certain enzymes, such as HIV-1 protease.
作用機序
The mechanism of action of 6-Methyl-3-(2-phenylhydrazinylidene)-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets. For example, as an HIV-1 protease inhibitor, the compound binds to the active site of the enzyme, preventing it from cleaving viral polyproteins, thereby inhibiting viral replication . The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-6-methyl-3-[(1E)-1-(2-phenylhydrazinylidene)ethyl]-2H-pyran-2-one
- Dehydroacetic acid-phenylhydrazone
Uniqueness
6-Methyl-3-(2-phenylhydrazinylidene)-2H-pyran-2,4(3H)-dione is unique due to its specific structural features, such as the presence of both a pyran ring and a phenylhydrazinylidene group
特性
CAS番号 |
83432-18-2 |
|---|---|
分子式 |
C12H10N2O3 |
分子量 |
230.22 g/mol |
IUPAC名 |
4-hydroxy-6-methyl-3-phenyldiazenylpyran-2-one |
InChI |
InChI=1S/C12H10N2O3/c1-8-7-10(15)11(12(16)17-8)14-13-9-5-3-2-4-6-9/h2-7,15H,1H3 |
InChIキー |
OCZWCAFAOAZFIA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)O1)N=NC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


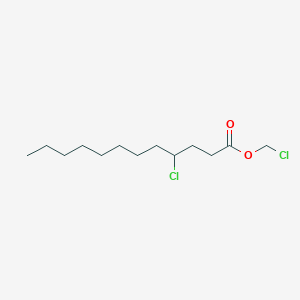
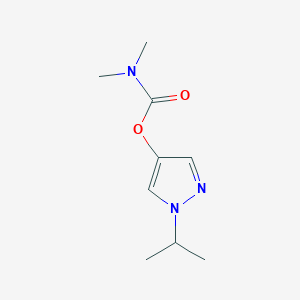
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)
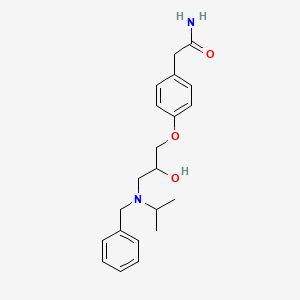
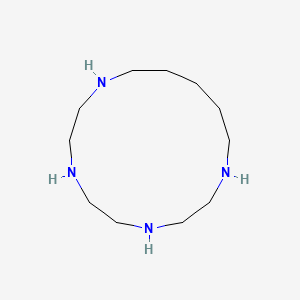
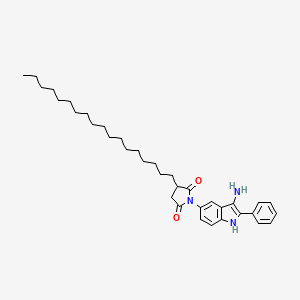
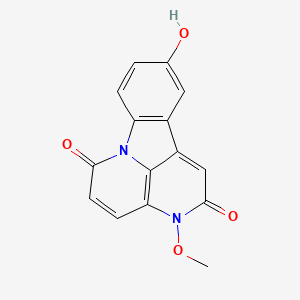
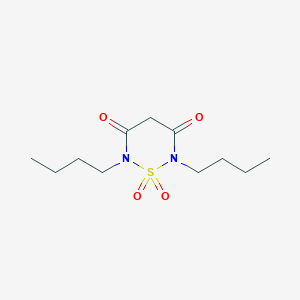
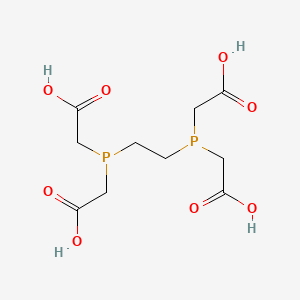
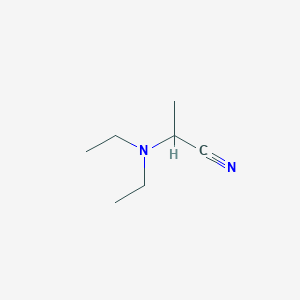
![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)
![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)
